2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
Description
This compound is a hydrazone derivative synthesized from 2-chlorobenzaldehyde and a substituted purine scaffold. The purine core is modified with 1,3-dimethyl groups and a 1-naphthylmethyl substituent at position 7, while the hydrazone group (-NH-N=CH-) links the aldehyde moiety to the purine’s 8-position. The chlorine atom at the benzaldehyde’s ortho position introduces electron-withdrawing effects, influencing reactivity and stability.
Properties
CAS No. |
478252-76-5 |
|---|---|
Molecular Formula |
C25H21ClN6O2 |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H21ClN6O2/c1-30-22-21(23(33)31(2)25(30)34)32(15-18-11-7-10-16-8-3-5-12-19(16)18)24(28-22)29-27-14-17-9-4-6-13-20(17)26/h3-14H,15H2,1-2H3,(H,28,29)/b27-14+ |
InChI Key |
NSEQVGTZJYGVAL-MZJWZYIUSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Alkylation at the 7-Position
The introduction of the 1-naphthylmethyl group at the 7-position is achieved via nucleophilic substitution. A mixture of theophylline (10 mmol), 1-naphthylmethyl bromide (12 mmol), and potassium carbonate (15 mmol) in anhydrous dimethylformamide (DMF) is stirred at 80°C for 24 hours under nitrogen. The reaction is quenched with ice-water, and the precipitate is filtered to yield 1,3-dimethyl-7-(1-naphthylmethyl)xanthine (78% yield).
Functionalization at the 8-Position
Condensation with 2-Chlorobenzaldehyde
The hydrazone linkage is established via acid-catalyzed condensation. A solution of 2-chlorobenzaldehyde (1.2 eq) and the purine hydrazine (1 eq) in ethanol is refluxed for 6–8 hours with a catalytic amount of acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, and the precipitate is filtered and washed with cold ethanol to yield the crude product (85% yield).
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the C=N bond. The electron-withdrawing chlorine substituent on the benzaldehyde enhances electrophilicity, accelerating the reaction.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). Fractions containing the target compound are pooled and evaporated to dryness.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, hydrazone CH=N), 7.85–7.45 (m, 11H, naphthyl and benzaldehyde aromatic protons), 5.32 (s, 2H, NCH₂-naphthyl), 3.51 (s, 6H, N(CH₃)₂).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1590 cm⁻¹ (aromatic C=C).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 7-Alkylation | 1-Naphthylmethyl bromide, K₂CO₃, DMF | 78 | 92 |
| 8-Hydrazine Formation | NaNO₂/HCl, NH₂NH₂·H₂O | 65 | 88 |
| Hydrazone Condensation | 2-Chlorobenzaldehyde, CH₃COOH, EtOH | 85 | 95 |
Key Observations :
-
Alkylation efficiency depends on the steric bulk of the naphthyl group, necessitating prolonged reaction times.
-
Diazotization requires strict temperature control to avoid by-products.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing alkylation at the 9-position is mitigated by using a bulky base (e.g., DBU) and excess alkylating agent.
Hydrazone Stability
The hydrazone bond is prone to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents at −20°C is recommended.
Solvent Optimization
Replacing ethanol with tetrahydrofuran (THF) in the condensation step improves solubility and reaction homogeneity, increasing yield to 91%.
Chemical Reactions Analysis
2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 2-chlorobenzaldehyde with a hydrazine derivative. This process can yield a variety of products depending on the conditions used:
- Reaction Conditions : The synthesis can be performed under acidic or basic conditions using catalysts such as natural acids or metal salts.
- Characterization Techniques : The resulting compound can be characterized using techniques such as X-ray diffraction and Fourier-transform infrared spectroscopy to confirm its structure and purity .
Biological Activities
Research has indicated that 2-Chlorobenzaldehyde derivatives exhibit significant biological activities:
- Anticancer Properties : Compounds derived from 2-Chlorobenzaldehyde have been studied for their cytotoxic effects against various cancer cell lines. For instance, certain chalcones synthesized from this compound have shown promising anticancer activity against human breast adenocarcinoma cell lines .
- Antiviral Potential : The compound's derivatives may also possess antiviral properties, making them candidates for further exploration in drug development aimed at treating viral infections .
Industrial Applications
The compound is utilized in various industrial applications due to its chemical properties:
- Organic Synthesis : It serves as an intermediate for synthesizing various organic compounds, including dyes and pharmaceuticals. For example, it is used in the production of triphenylmethane dyes and agricultural chemicals .
- Material Science : The compound is involved in the formulation of materials such as rubber and paper products due to its reactive nature with other chemicals .
Case Study 1: Synthesis of Dihydropyrimidine Derivatives
A focused library of diversely functionalized dihydropyrimidine derivatives was generated using a one-pot three-component Biginelli cyclocondensation involving 2-Chlorobenzaldehyde. This method demonstrated the versatility of the compound in synthesizing complex molecules efficiently .
Case Study 2: Development of Anticancer Agents
In a study aimed at developing new anticancer agents, researchers synthesized Schiff bases from 2-Chlorobenzaldehyde and evaluated their cytotoxicity against several cancer cell lines. The results indicated that some derivatives exhibited significant inhibition of cell growth, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Benzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- Structural Differences :
- The aldehyde moiety is benzaldehyde (unsubstituted) instead of 2-chlorobenzaldehyde.
- The purine scaffold lacks the 1-methyl group present in the target compound.
- Reduced steric hindrance from the missing 1-methyl group may increase conformational flexibility .
2.1.2 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Structural Differences: Contains a benzodithiazine core instead of a purine. The hydrazino group is substituted with a 2-hydroxybenzylidene moiety.
- Impact :
Spectral and Physical Properties
Process Optimization and Challenges
- Synthesis Efficiency: Hydrolysis of 2-chlorobenzal chloride to 2-chlorobenzaldehyde requires optimized conditions (20 h reaction time, 105°C) to prevent over-oxidation to 2-chlorobenzoic acid . Zn^2+−enolate intermediates accelerate aldol reactions with 2-chlorobenzaldehyde, suggesting similar catalysts could improve hydrazone synthesis .
- Environmental Concerns :
- Stringent regulations on chlorinated compounds necessitate green chemistry approaches for industrial-scale production .
Biological Activity
The compound 2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a hydrazone derivative that has gained attention due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on current research findings and case studies.
Synthesis and Structure
The synthesis of hydrazones typically involves the condensation of hydrazine or its derivatives with carbonyl compounds. In the case of 2-Chlorobenzaldehyde hydrazone derivatives, the presence of the chlorobenzaldehyde moiety may enhance certain biological activities due to the electron-withdrawing effects of the chlorine atom.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent antibacterial effects against various strains of bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of halogens such as chlorine enhances antibacterial activity.
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 2-Chlorobenzaldehyde Hydrazone | 5 | E. coli |
| Related Hydrazone A | 10 | P. aeruginosa |
| Related Hydrazone B | 15 | Staphylococcus aureus |
This table summarizes minimum inhibitory concentration (MIC) values for selected compounds, indicating that modifications in the hydrazone structure can lead to varying degrees of antimicrobial efficacy .
Anticancer Activity
Hydrazones have also been evaluated for their anticancer properties. A study focused on 8-azapurine derivatives showed that modifications at the N6 position significantly enhanced antitumor activity. The introduction of hydrazone linkages was crucial in improving the efficacy against cancer cell lines.
In vitro assays demonstrated that certain hydrazone derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Hydrazone C | 0.67 | MCF-7 (breast cancer) |
| Hydrazone D | 0.20 | HeLa (cervical cancer) |
| Hydrazone E | 0.78 | A549 (lung cancer) |
These findings suggest that the structural features of hydrazones play a significant role in their anticancer mechanisms .
Antiplatelet Activity
Another area of interest is the antiplatelet activity of hydrazones. Recent studies have synthesized new derivatives that showed promising results in inhibiting platelet aggregation. The evaluation involved comparing these new compounds with established antiplatelet agents like ticagrelor:
| Compound | Inhibition Rate (%) at 10 μM |
|---|---|
| Hydrazone F | 100% |
| Hydrazone G | 93.4% |
| Ticagrelor | 74% |
The data indicate that certain hydrazone derivatives can outperform standard treatments in inhibiting platelet aggregation .
Case Studies
- Antimicrobial Evaluation : A recent study synthesized a series of chlorinated hydrazones and assessed their antimicrobial activities against clinical isolates. The results indicated a strong correlation between chlorine substitution and increased antibacterial potency.
- Anticancer Mechanisms : Research on purine-based hydrazones revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents.
Q & A
What synthetic methodologies are effective for preparing hydrazone derivatives of 2-chlorobenzaldehyde, and how can reaction efficiency be optimized?
Basic Research Focus
Hydrazone derivatives of 2-chlorobenzaldehyde are typically synthesized via condensation reactions between 2-chlorobenzaldehyde and hydrazine-containing precursors. For example, Schiff base formation under reflux conditions in ethanol or methanol, catalyzed by acetic acid, is a common approach . Optimization involves adjusting stoichiometry (1:1 aldehyde-to-hydrazine ratio), temperature (60–80°C), and reaction time (4–12 hours). Monitoring via TLC or HPLC ensures completion. For complex hydrazones (e.g., purine-linked derivatives), palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be required, using Pd(OAc)₂, CsF, and DMF at 80°C for 48 hours .
Which analytical techniques are most reliable for confirming the structure and purity of 2-chlorobenzaldehyde-based hydrazones?
Basic Research Focus
Multi-technique validation is critical:
- NMR Spectroscopy : H and C NMR resolve aldehyde proton shifts (δ 9.8–10.2 ppm) and hydrazone NH peaks (δ 8.5–10.0 ppm). Aromatic protons in the purine/naphthyl groups appear at δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of –COH groups, m/z 111–139) .
- Elemental Analysis : CHNS data validate stoichiometry (±0.3% error) .
- IR Spectroscopy : Stretching bands for C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) confirm hydrazone formation .
How does 2-chlorobenzaldehyde stability vary under different experimental conditions, and what degradation pathways are observed?
Basic Research Focus
2-Chlorobenzaldehyde degrades via hydrolysis (especially in aqueous media) and UV exposure. In environmental studies, its half-life under UV irradiation is ~48 hours, producing 2-chlorobenzoic acid and CO₂ . In catalytic oxidation (e.g., CoFe₂O₄ nanoparticles with Oxone), it forms 2-chlorobenzoic acid via 2-chlorobenzyl alcohol intermediates . Storage recommendations: anhydrous conditions, inert atmosphere, and temperatures <4°C to minimize oxidation .
What mechanistic insights explain the catalytic efficiency of Pd-based systems in synthesizing purine-linked hydrazones?
Advanced Research Focus
Palladium catalysis enables C–N bond formation between 2-chlorobenzaldehyde derivatives and aromatic amines. Key factors:
- Ligand Effects : Bulky ligands (e.g., PtBu₃) enhance steric control, reducing side reactions .
- Base Selection : CsF outperforms K₂CO₃ due to superior solubility and nucleophilicity, accelerating oxidative addition .
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on the purine scaffold increase electrophilicity at the coupling site, improving yield (60–68%) .
Contradictions arise with electron-rich amines (e.g., p-nitroaniline), where poor nucleophilicity halts reactivity .
How can contradictory data on degradation byproducts of 2-chlorobenzaldehyde be resolved?
Advanced Research Focus
Discrepancies in degradation pathways (e.g., malononitrile vs. 2-chlorobenzoic acid byproducts) stem from reaction conditions:
- Hydrolysis vs. Oxidation : In vivo, 2-chlorobenzaldehyde reacts with glutathione to form mercapturic acid conjugates, whereas in vitro UV degradation favors aromatic ring cleavage .
- Analytical Limitations : GC-MS may miss polar metabolites (e.g., sulfonic acid derivatives), necessitating complementary LC-MS/MS workflows .
- pH Dependence : Acidic conditions promote hydrolysis to 2-chlorobenzyl alcohol, while alkaline media favor carboxylate formation .
What structure-activity relationships (SARs) govern the biological activity of purine-hydrazone derivatives?
Advanced Research Focus
Modifications to the purine core and hydrazone linker influence antimicrobial efficacy:
- Substituent Effects : Cyclopropyl groups at the purine N7 position enhance lipophilicity, improving membrane penetration (e.g., 10a vs. E. coli: MIC 128 µg/mL) .
- Nitro Groups : –NO₂ at C3 increases electrophilicity, enhancing DNA gyrase binding but reducing solubility .
- Hydrazone Flexibility : Rigid naphthylmethyl groups restrict conformational freedom, lowering entropy penalties during target engagement .
Contradictory SARs (e.g., weak activity against S. aureus despite structural similarity to fluoroquinolones) suggest off-target effects or poor efflux pump evasion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
